

1,7-Diacetoxyheptane: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1,7-Diacetoxyheptane

CAS No.: 52819-34-8

Cat. No.: B1348746

[Get Quote](#)

Chemical Identity & Significance

1,7-Diacetoxyheptane (also known as heptane-1,7-diyl diacetate) is a bifunctional ester derived from the acetylation of 1,7-heptanediol. It serves as a critical intermediate in organic synthesis, particularly in the development of specialty polyesters, plasticizers, and as a hydrophobic linker in drug delivery systems.^{[1][2][3]} Its structure—a seven-carbon aliphatic chain terminated by acetate groups—provides a unique balance of flexibility and hydrophobicity, distinguishing it from its shorter (C6) and longer (C8) homologs.^{[2][3]}

Core Identification Data

Parameter	Detail
CAS Registry Number	52819-34-8
IUPAC Name	Heptane-1,7-diyl diacetate
Synonyms	1,7-Heptanediol diacetate; Heptamethylene diacetate
Molecular Formula	C ₁₁ H ₂₀ O ₄
Molecular Weight	216.27 g/mol
SMILES	CC(=O)OCCCCCCCOC(=O)C
InChI Key	MABSJAOVZMJMDT-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for research-grade material.

Property	Value / Description	Note
Physical State	Liquid	At 20°C (Standard Pressure)
Appearance	Clear, colorless to pale yellow	High purity (>95%)
Density	0.98 ± 0.05 g/cm ³	Predicted based on homolog series
Boiling Point	~280–290°C	Predicted (Diol BP is 262°C; esterification typically increases BP for this MW)
Refractive Index ()	~1.445	Estimated
Solubility	Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water	Lipophilic nature of C7 chain
Flash Point	>110°C	Closed Cup (Estimated)



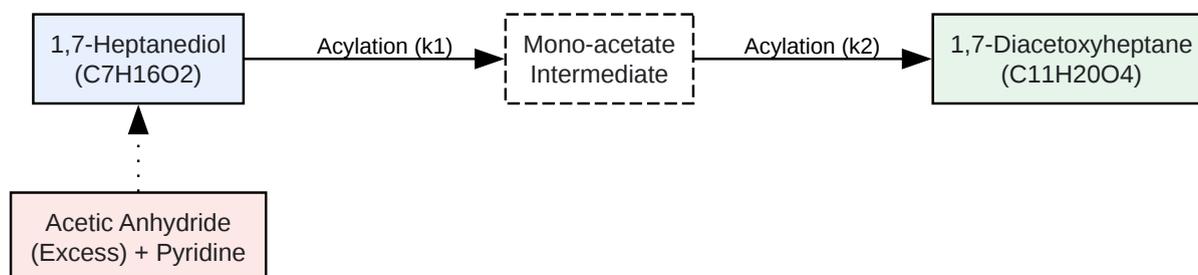
Technical Note: Experimental boiling points for this specific CAS are rarely reported in open literature due to its use primarily as a transient intermediate.^{[2][3]} Vacuum distillation (e.g., 0.1 mmHg) is recommended for purification to avoid thermal decomposition.^{[2][3]}

Synthetic Methodology

The most robust method for synthesizing **1,7-diacetoxyheptane** is the nucleophilic acyl substitution of 1,7-heptanediol using acetic anhydride. This protocol prioritizes high yield and ease of purification.[2][3]

Reaction Pathway

The synthesis proceeds via a dual O-acylation mechanism.[2][3]



[Click to download full resolution via product page](#)

Figure 1: Stepwise acetylation of 1,7-heptanediol. The reaction is driven to completion by the presence of a base (pyridine).[2][3]

Experimental Protocol

Objective: Synthesis of **1,7-diacetoxyheptane** (10 mmol scale).

Reagents:

- 1,7-Heptanediol (1.32 g, 10 mmol)
- Acetic Anhydride (3.06 g, 30 mmol, 3.0 equiv)
- Pyridine (2.37 g, 30 mmol, 3.0 equiv)
- Dichloromethane (DCM) (20 mL)[2][3]
- DMAP (4-Dimethylaminopyridine) (Catalytic amount, ~10 mg)[2]

Procedure:

- Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon.^{[2][3]}
- Dissolution: Add 1,7-heptanediol and anhydrous DCM to the flask. Stir until fully dissolved.
- Addition: Add pyridine and catalytic DMAP. Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add acetic anhydride over 10 minutes. The exotherm should be controlled.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the diol spot disappears.^{[2][3]}
- Quenching: Quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess anhydride.
- Extraction: Transfer to a separatory funnel. Extract the organic layer.^{[2][3]} Wash with 1M HCl (2x 10 mL) to remove pyridine, followed by brine (1x 10 mL).^{[2][3]}
- Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).
- Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or vacuum distillation.^{[2][3]}

Expected Yield: >90% as a clear oil.^{[2][3]}

Analytical Characterization

Confirm structure using Proton Nuclear Magnetic Resonance (

¹H NMR).

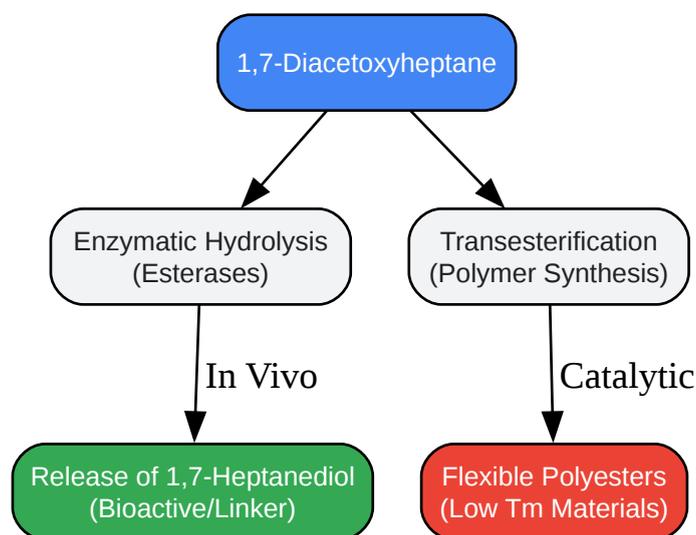
Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
4.05	Triplet (Hz)	4H	(Terminal methylenes)
2.04	Singlet	6H	(Acetate methyls)
1.63	Multiplet	4H	-methylenes ()
1.35	Multiplet	6H	Internal chain methylenes

Interpretation: The diagnostic triplet at ~4.05 ppm confirms the formation of the ester linkage, shifting downfield from the alcohol precursor (~3.6 ppm).[\[2\]](#)[\[3\]](#)

Applications in Research

1,7-Diacetoxyheptane is utilized primarily in two domains:

- **Polymer Science:** It serves as a monomer or modifier in the synthesis of polyesters where the odd-numbered carbon chain (C7) disrupts crystallinity, imparting flexibility and lower melting points compared to even-numbered analogs (C6, C8).[\[2\]](#)[\[3\]](#)
- **Medicinal Chemistry:** It acts as a lipophilic linker.[\[2\]](#)[\[3\]](#) The acetate groups function as masking groups (prodrug strategy), which can be hydrolyzed in vivo by esterases to release the free diol or to expose reactive hydroxyl handles for conjugation.[\[2\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Figure 2: Functional utility pathways for **1,7-diacetoxyheptane**.

Safety & Handling (SDS Summary)

- Hazards: Not classified as a dangerous good by DOT/IATA, but treated as a chemical irritant. [2][3]
- Skin/Eye Contact: May cause mild irritation.[2][3] Wear nitrile gloves and safety glasses.[2][3]
- Inhalation: Avoid breathing mists.[2][3] Use in a fume hood.[2][3]
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[2][3]

References

- Parchem Fine & Specialty Chemicals.**1,7-Diacetoxyheptane** Product Data. Retrieved from [2][3]
- TCI America.Safety Data Sheet: **1,7-Diacetoxyheptane** (CAS 52819-34-8).[2][3] Retrieved from [2][3]

- National Institute of Standards and Technology (NIST). 1,7-Heptanediol (Precursor Data). NIST Chemistry WebBook. [2][3][4] Retrieved from [2][3]
- ChemicalBook. 1,7-Heptanediol Diacetate NMR Spectrum Data. Retrieved from [2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | C17H14O | CID 640180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1,3-nonane diyl diacetate, 63270-14-4 [thegoodscentscompany.com]
- To cite this document: BenchChem. [1,7-Diacetoxyheptane: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348746#1-7-diacetoxyheptane-cas-number-and-physical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com